4-(Benzotriazol-1-yl)phenol
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Overview
Description
4-(Benzotriazol-1-yl)phenol: is a chemical compound that features a benzotriazole moiety attached to a phenol group Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzotriazol-1-yl)phenol typically involves the reaction of benzotriazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of benzotriazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzotriazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzotriazole moiety can be reduced under specific conditions to form different reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
4-(Benzotriazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(Benzotriazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Comparison: 4-(Benzotriazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other benzotriazole derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)phenol |
InChI |
InChI=1S/C12H9N3O/c16-10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8,16H |
InChI Key |
OGTQJMALTRZWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)O |
Origin of Product |
United States |
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